N-(4-chloro-3-fluorophenyl)methanesulfonamide
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Overview
Description
N-(4-chloro-3-fluorophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H7ClFNO2S and a molecular weight of 223.65 g/mol . This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a methanesulfonamide group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-fluorophenyl)methanesulfonamide typically involves the reaction of 4-chloro-3-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-fluorophenyl)methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamide group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can modify the sulfonamide group .
Scientific Research Applications
N-(4-chloro-3-fluorophenyl)methanesulfonamide is used in a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-chloro-3-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and the functional groups present. The exact molecular targets and pathways involved vary based on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(4-chloro-3-fluorophenyl)methanesulfonamide can be compared with other similar compounds, such as:
N-(3-chloro-4-fluorophenyl)methanesulfonamide: This compound has the chloro and fluoro substituents in different positions on the phenyl ring, which can lead to differences in reactivity and biological activity.
N-(4-chloro-2-fluorophenyl)methanesulfonamide: Another positional isomer with distinct chemical and biological properties.
Properties
Molecular Formula |
C7H7ClFNO2S |
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Molecular Weight |
223.65 g/mol |
IUPAC Name |
N-(4-chloro-3-fluorophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H7ClFNO2S/c1-13(11,12)10-5-2-3-6(8)7(9)4-5/h2-4,10H,1H3 |
InChI Key |
HPDOPPFIYUGBGD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)Cl)F |
Origin of Product |
United States |
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